molecular formula C22H19N3O5S B2364183 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide CAS No. 2034370-46-0

1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide

Cat. No.: B2364183
CAS No.: 2034370-46-0
M. Wt: 437.47
InChI Key: DWPXUCZLQGAQIR-UHFFFAOYSA-N
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Description

1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide is a complex organic compound that belongs to the class of naphthamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide typically involves multiple steps, including the formation of the naphthamide core, the introduction of the methoxy group, and the attachment of the sulfamoyl and isoxazole moieties. Common synthetic routes may include:

    Step 1: Formation of the naphthamide core through a condensation reaction between 2-naphthoic acid and an appropriate amine.

    Step 2: Introduction of the methoxy group via methylation using reagents such as methyl iodide and a base like potassium carbonate.

    Step 3: Attachment of the sulfamoyl group through sulfonation using reagents like chlorosulfonic acid followed by amination.

    Step 4: Introduction of the isoxazole ring through cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like sodium hydride and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a hydroxylated or carbonylated derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfamoyl and isoxazole groups.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide may involve interactions with specific molecular targets such as enzymes or receptors. The sulfamoyl group can act as a bioisostere for carboxyl groups, potentially inhibiting enzyme activity. The isoxazole ring may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-naphthamide
  • 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-benzamide
  • 1-methoxy-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-anthramide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

1-methoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c1-14-13-20(24-30-14)25-31(27,28)17-10-8-16(9-11-17)23-22(26)19-12-7-15-5-3-4-6-18(15)21(19)29-2/h3-13H,1-2H3,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPXUCZLQGAQIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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